molecular formula C22H28N2O4S B12488161 3-(azepan-1-ylsulfonyl)-N-(2-methoxybenzyl)-4-methylbenzamide

3-(azepan-1-ylsulfonyl)-N-(2-methoxybenzyl)-4-methylbenzamide

Cat. No.: B12488161
M. Wt: 416.5 g/mol
InChI Key: XYISBHURUXNIEV-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(2-methoxybenzyl)-4-methylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(2-methoxybenzyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The azepane ring is introduced through a sulfonylation reaction, followed by the attachment of the methoxybenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(azepan-1-ylsulfonyl)-N-(2-methoxybenzyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(2-methoxybenzyl)-4-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(2-methoxybenzyl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-(azepan-1-ylsulfonyl)-N-(2-methoxybenzyl)-4-methylbenzamide can be compared with similar compounds such as:

    3-azepan-1-ylpropionic acid: This compound features an azepane ring and is used in pharmaceutical intermediates.

    N-(2-methoxybenzyl)-4-methylbenzamide: This compound lacks the azepan-1-ylsulfonyl group but shares the benzamide core.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-[(2-methoxyphenyl)methyl]-4-methylbenzamide

InChI

InChI=1S/C22H28N2O4S/c1-17-11-12-18(22(25)23-16-19-9-5-6-10-20(19)28-2)15-21(17)29(26,27)24-13-7-3-4-8-14-24/h5-6,9-12,15H,3-4,7-8,13-14,16H2,1-2H3,(H,23,25)

InChI Key

XYISBHURUXNIEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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